molecular formula C10H5BrF3N B1339427 4-Bromo-7-(trifluoromethyl)quinoline CAS No. 89446-67-3

4-Bromo-7-(trifluoromethyl)quinoline

Cat. No.: B1339427
CAS No.: 89446-67-3
M. Wt: 276.05 g/mol
InChI Key: GVRZSGYZKGTTDG-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in various studies . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .


Molecular Structure Analysis

The molecular weight of this compound is 276.05 . The InChI code for this compound is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, 4-bromo quinolines can be used as key intermediates to undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 276.06 and a density of 1.658 .

Scientific Research Applications

Synthesis and Chemical Transformations

The research on 4-Bromo-7-(trifluoromethyl)quinoline primarily focuses on its synthesis and its potential as a precursor for various chemical transformations. For instance, derivatives of 4-trifluoromethylquinoline can be synthesized under carefully controlled conditions, involving the condensation of Et 4,4,4-trifluoroacetoacetate with anilines and subsequent cyclization. This process results in the formation of 4-trifluoromethyl-2-quinolinones, which can be further converted into 2-bromo-4-(trifluoromethyl)quinolines through heating with phosphoryl tribromide. These bromoquinolines can then undergo various transformations, including reduction to 4-(trifluoromethyl)quinolines, permutational halogen/metal exchange for carboxylation, and consecutive treatment with lithium diisopropylamide and dry ice for obtaining 2-bromo-4-trifluoromethyl-3-quinolinecarboxylic acids (Lefebvre, Marull, & Schlosser, 2003).

Furthermore, 4-bromo-2-(trifluoromethyl)quinolines have been synthesized through a catalyst-free synthesis method, showing that these derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts. This characteristic makes them suitable for bioimaging applications, particularly in live-cell imaging to specifically target Golgi apparatus in various cell lines (Chen et al., 2019).

Photophysical Properties and Biological Applications

The introduction of a trifluoromethyl group in quinoline derivatives has been found to significantly influence their photophysical properties. For example, quinolines containing both amino and trifluoromethyl groups exhibit strong fluorescence with large Stokes shifts, making them useful for bioimaging applications. This has led to the development of low-cost Golgi-localized probes for live-cell imaging, highlighting the utility of this compound derivatives in the field of molecular imaging and diagnostics (Chen et al., 2019).

Regiochemical Functionalization

Research has also explored the conditions under which regiochemical exhaustive functionalization reactions of multiply halogenated quinolines, including this compound, can be carried out. This includes the use of trimethylsilyl entities and iodine atoms as auxiliary substituents, allowing for the generation of organolithium intermediates and subsequent functionalization without impairing the bromine atom present at the 4-position. Such studies underscore the versatility of this compound as a scaffold for further chemical modifications (Marull & Schlosser, 2004).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Bromo-7-(trifluoromethyl)quinoline and similar compounds have potential applications in various fields. For instance, they have been used in the synthesis of other compounds . Additionally, a growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRZSGYZKGTTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576390
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-67-3
Record name 4-Bromo-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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